NTP42 is a novel, potent, and selective antagonist of the thromboxane A2 receptor (TP) [, , , ]. This classification places it within the realm of pharmacological research, specifically targeting cardiopulmonary diseases like pulmonary arterial hypertension (PAH) [, , , , , , , , ].
NTP42 exhibits a strong affinity for the TP receptor and effectively blocks the binding of thromboxane A2, a potent vasoconstrictor and mediator of platelet aggregation [, , , ]. This mechanism positions NTP42 as a potential therapeutic agent for diseases characterized by excessive vasoconstriction, vascular remodeling, and inflammation, such as PAH [, , , ].
NTP42 exerts its therapeutic effects by antagonizing the thromboxane A2 receptor (TP) [, , , ]. By binding to TP and preventing thromboxane A2 from binding, NTP42 effectively inhibits the downstream signaling pathways responsible for vasoconstriction, platelet aggregation, inflammation, and fibrosis [, , , ]. This mechanism of action makes NTP42 a promising candidate for treating PAH and other conditions characterized by excessive TP activation.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7